molecular formula C23H26N2O2S B11352126 N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-(2-methylpropoxy)benzamide

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-(2-methylpropoxy)benzamide

Cat. No.: B11352126
M. Wt: 394.5 g/mol
InChI Key: OCCFJVXRLQQTRM-UHFFFAOYSA-N
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Description

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-(2-methylpropoxy)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and various substituents. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-(2-methylpropoxy)benzamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the benzamide group may produce primary or secondary amines.

Scientific Research Applications

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-(2-methylpropoxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzamide group may enhance the compound’s binding affinity to its targets. These interactions can lead to the inhibition of bacterial growth, reduction of inflammation, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-(2-methylpropoxy)benzamide is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. This compound may exhibit different pharmacological properties compared to its analogs, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C23H26N2O2S

Molecular Weight

394.5 g/mol

IUPAC Name

N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]-4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C23H26N2O2S/c1-16(2)14-27-21-10-8-18(9-11-21)22(26)24-13-12-20-15-28-23(25-20)19-6-4-17(3)5-7-19/h4-11,15-16H,12-14H2,1-3H3,(H,24,26)

InChI Key

OCCFJVXRLQQTRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)OCC(C)C

Origin of Product

United States

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